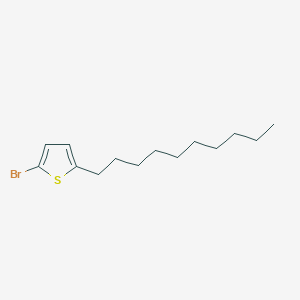

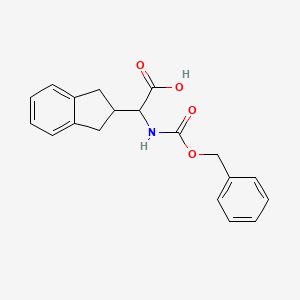

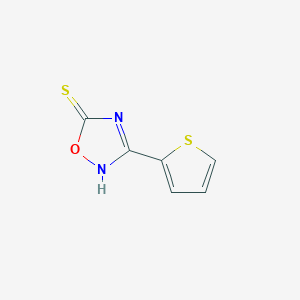

3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

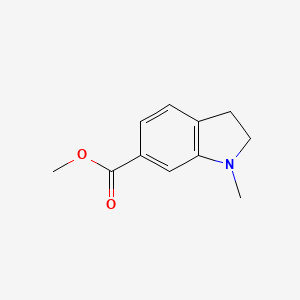

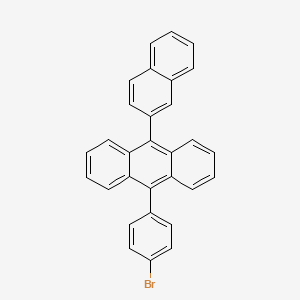

3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol (TOT) is a compound that has been studied extensively for its potential applications in scientific research. TOT is a heterocyclic compound that contains both sulfur and nitrogen in its structure, and it has been found to have a wide range of properties that make it a useful tool for scientists.

科学的研究の応用

Antimicrobial and Antitumor Activities

3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol derivatives have shown significant promise in antimicrobial and antitumor applications. The compounds derived from thiophene-2-carbonyl isothiocyanate, including those with 1,2,4-oxadiazole moieties, exhibited notable antitumor activity against human tumor cell lines, such as hepatocellular carcinoma and breast cancer, as well as antimicrobial activity (Nassar, Attallah, & Hemdan, 2018). Additionally, derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol demonstrated antimicrobial properties (Naganagowda & Petsom, 2011).

Optoelectronic Applications

Thiophene substituted 1,3,4-oxadiazole derivatives, including variants of 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol, have been studied for their potential in optoelectronic applications. These derivatives exhibit photophysical properties that make them suitable for use in photonic, sensor, and optoelectronic devices (Naik, Maridevarmath, Khazi, & Malimath, 2019).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives, including the 3-(Thiophen-2-yl) variant, have demonstrated utility in corrosion inhibition, particularly for mild steel in acidic environments. These compounds form protective layers on metal surfaces, preventing corrosion (Ammal, Prajila, & Joseph, 2018).

Aniline Sensing

Certain thiophene substituted 1,3,4-oxadiazole derivatives have shown effectiveness in sensing applications, particularly for detecting aniline. These compounds' fluorescence properties change in the presence of aniline, making them suitable for use as sensors (Naik, Khazi, & Malimath, 2018).

作用機序

Target of Action

Similar compounds have been shown to interact with the hth-type transcriptional regulator ethr in mycobacterium tuberculosis .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other thiophene derivatives, which are known to inhibit norepinephrine and dopamine uptake into presynaptic nerve terminals .

Biochemical Pathways

Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting they may affect multiple pathways . For instance, they have been associated with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Pharmacokinetics

Similar compounds have been shown to be rapidly distributed to the blood and brain after injection .

Result of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting they may have diverse molecular and cellular effects .

Action Environment

The stability and efficacy of similar compounds have been shown to be influenced by factors such as temperature, ph, and the presence of other substances .

特性

IUPAC Name |

3-thiophen-2-yl-2H-1,2,4-oxadiazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJRHAMOEYRTRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=S)ON2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)

![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1373904.png)